N-[3-(DIMETHYLAMINO)PROPYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 4-methylphenylsulfonyl chloride to form an intermediate. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(DIMETHYLAMINO)PROPYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(DIMETHYLAMINO)PROPYL]METHACRYLAMIDE
- N-[3-(DIMETHYLAMINO)PROPYL]ACRYLAMIDE
- N-[3-(DIMETHYLAMINO)PROPYL]ETHYL CARBONATE
Uniqueness
N-[3-(DIMETHYLAMINO)PROPYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-[3-(dimethylamino)propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-17-7-9-18(10-8-17)25(16-22(26)23-13-6-14-24(2)3)31(27,28)19-11-12-20(29-4)21(15-19)30-5/h7-12,15H,6,13-14,16H2,1-5H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSLQNJEPNIGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCN(C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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